DV-7028

Catalog No.
S006370
CAS No.
133364-63-3
M.F
C25H29FN4O7
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DV-7028

CAS Number

133364-63-3

Product Name

DV-7028

IUPAC Name

(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione

Molecular Formula

C25H29FN4O7

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GVSYIVYQDRVBAL-BTJKTKAUSA-N

SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Synonyms

3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate, DV 7028, DV-7028

Canonical SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound 3-(2-(4-(4-Fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Triazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

DV-7028 hydrochloride is a selective antagonist of the 5-hydroxytryptamine 2A receptor, commonly referred to as the 5-HT2A receptor. This compound is notable for its antithrombotic properties, making it a subject of interest in cardiovascular research. Its primary function involves inhibiting serotonin-induced responses, particularly in the context of platelet aggregation and vascular tone regulation. The compound has demonstrated potential in preventing arterial thrombus formation, which can lead to significant cardiovascular events .

, including:

  • Oxidation: Under specific conditions, DV-7028 can be oxidized to form various oxidized derivatives.
  • Reduction: This compound can undergo reduction reactions that modify its functional groups.
  • Substitution: Substitution reactions allow for the introduction or replacement of functional groups within the molecule.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The biological activity of DV-7028 hydrochloride is primarily linked to its role as a 5-HT2A receptor antagonist. By blocking this receptor, DV-7028 inhibits serotonin signaling pathways, which are crucial in regulating mood and vascular functions. Studies have shown that this compound significantly reduces serotonin-induced platelet aggregation and improves coronary blood flow, suggesting its potential therapeutic applications in treating cardiovascular diseases .

The synthesis of DV-7028 hydrochloride involves multiple steps:

  • Formation of the Core Structure: This initial step typically involves condensation reactions to create the foundational structure of the compound.
  • Introduction of Functional Groups: Functional groups such as fluorobenzoyl and piperidinyl are introduced through substitution reactions.
  • Final Purification: Techniques such as recrystallization and chromatography are employed to purify the final product, achieving a purity level of ≥99% .

DV-7028 hydrochloride has diverse applications across various fields:

  • Scientific Research: It serves as a reference compound in studies involving 5-HT2A receptors.
  • Medical Research: Investigated for its potential to prevent arterial thrombosis and other cardiovascular conditions.
  • Pharmaceutical Development: Utilized in developing new drugs targeting serotonin pathways .

Studies on DV-7028 hydrochloride have focused on its interactions with the 5-HT2A receptor and its effects on serotonin signaling. The compound's ability to inhibit serotonin-induced responses has implications for understanding its role in platelet function and cardiovascular health. Research indicates that DV-7028 can significantly alter physiological responses mediated by serotonin, providing insights into potential therapeutic strategies for cardiovascular diseases .

Several compounds share structural or functional similarities with DV-7028 hydrochloride. Notable examples include:

Compound NameMechanism of ActionUnique Features
VUF 8430Histamine receptor agonistFocus on immune response modulation
ClozapineAtypical antipsychotic; 5-HT2A antagonistUsed primarily in psychiatric treatment
KetanserinSelective 5-HT2A antagonistPrimarily used for hypertension

DV-7028 hydrochloride stands out due to its specific focus on cardiovascular applications and its selective antagonism at the 5-HT2A receptor without significant affinity for other serotonin receptors like 5-HT1A or 5-HT1B . This selectivity may confer unique therapeutic advantages in managing conditions related to serotonin dysregulation while minimizing side effects associated with broader receptor activity.

The parent (free-base) form of DV-7028 is formally designated by the International Union of Pure and Applied Chemistry as:
3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a] [1] [2] triazine-2,4-dione [2].

A breakdown of elemental composition and derived physicochemical parameters is presented in Table 1.

ParameterFree baseHydrochloride saltMaleate salt
Empirical formulaC₂₁H₂₅FN₄O₃ [2]C₂₁H₂₆ClFN₄O₃ - HCl (anhydrous) [4]C₂₅H₂₉FN₄O₇ (1 : 1 addition of maleic acid) [5]
Exact molar mass (g mol⁻¹)400.19 [2]436.91 (anhydrous); 454.93 as monohydrate [6] [7]516.52 [5]
Hetero-atoms4 nitrogen, 3 oxygen, 1 fluorine4 nitrogen, 3 oxygen, 1 fluorine, 1 chlorine4 nitrogen, 7 oxygen, 1 fluorine
Ring systemsOne piperidine and one fused bicyclic pyridotriazin-dione [2]Identical to free baseIdentical to free base
Formal charge0+1 on the protonated piperidinium nitrogen balanced by chloride [4]+1 on the protonated piperidinium nitrogen balanced by maleate dianion [8]

The absence of stereogenic centres or geometrical isomerism renders DV-7028 an achiral, conformationally flexible heterotricyclic molecule. Eleven rotatable single bonds permit multiple low-energy conformers, but the rigid fused heterobicycle constrains the pharmacophoric planarity required for high-affinity serotonin 2A receptor antagonism [9].

Crystallographic Data and Stereochemical Configuration

A targeted survey of the Cambridge Structural Database (release 2025.06) returned no deposited single-crystal structures for DV-7028 or any of its salts, indicating that definitive unit-cell metrics and space-group assignments remain unpublished. Quality-control certificates issued by independent suppliers confirm crystallinity but provide only analytical metrics (TLC R_f 0.59 in dichloromethane : methanol : aqueous ammonia 90 : 9 : 1; ≥ 99% purity; proton nuclear magnetic resonance consistent with proposed structure) [7].

Despite the absence of full crystallographic refinements, gas-phase conformer libraries derived from high-level ab-initio geometry optimisation reveal a global minimum characterised by:

  • anti-periplanar orientation of the piperidinyl ethyl tether relative to the triazine carbonyls;
  • coplanarity between the 4-fluorobenzoyl ring and the imide carbonyl that facilitates conjugative delocalisation;
  • no detectable configurational or atropisomeric barriers above 12 kJ mol⁻¹, supporting solution-state conformational mobility [2].

Collision-cross-section predictions obtained from helium ion-mobility simulations corroborate a compact, slightly elongated ellipsoid (calculated [M+H]⁺ cross section ≈ 198 Ų) [2]. The lack of stereocentres, combined with symmetrical torsional preferences, confirms that solid-state samples should crystallise as racemic conglomerates only if induced by counter-ion packing forces; no such conglomerate formation has yet been reported.

Comparative Analysis of Salt Forms: Hydrochloride versus Maleate

Stoichiometry and Basic Physicochemical Properties

AttributeHydrochloride saltMaleate salt
Counter-ion speciesChloride mono-anionCis-but-2-enedioate dianion
Molar mass increase versus free base+ 36.72 g mol⁻¹ per formula unit (anhydrous) [4]+ 116.33 g mol⁻¹ per formula unit [5]
Reported melting / decomposition242–244 °C (onset, anhydrous) [4]218–222 °C (onset, literature for maleate batch used in cardiovascular studies) [10]
Aqueous solubility (25 °C)< 4.4 mg mL⁻¹ [6]≈ 1.3 mg mL⁻¹ (estimated from dose formulations in in-vivo platelet experiments) [8]
HygroscopicityForms stable monohydrate at ambient relative humidity [7]Non-hygroscopic to 60% relative humidity (supplier stability file) [5]

Crystal Packing Implications

Hydrochloride formation protonates the piperidine nitrogen, leading to charge-assisted N–H···Cl⁻ hydrogen bonding that is expected to propagate columnar chains parallel to chloride rails, a motif typical of tertiary amine hydrochlorides. The presence of a labile lattice water molecule in many analytical lots suggests that the chloride channel supports one-dimensional hydration, which can enhance dissolution rate but also introduces variable content [7].

In contrast, maleate addition produces a 1 : 1 acid-base adduct in which each carboxylate group engages in bifurcated hydrogen bonding with the imide carbonyls of adjacent DV-7028 cations. This generates centrosymmetric R²₂(8) synthons and, by extension, two-dimensional sheets reminiscent of other diacid salts with extended heteroaryl acceptors. The extended π-stacking of maleate offsets the larger unit-cell volume, explaining the slightly reduced bulk density (1.21 g cm⁻³ observed) relative to the hydrochloride (1.26 g cm⁻³ for anhydrous form) [5].

Functional Consequences for Research Applications

  • Solution stability – The hydrochloride is modestly hygroscopic but chemically robust in sealed containers for at least twenty-four months at room temperature [7]. Maleate batches exhibit negligible water uptake yet display earlier onset of thermal decomposition, necessitating storage below 10 °C for long-term studies [5].

  • Formulation flexibility – Protonation with a strong mineral acid yields a single acid dissociation step (pKa ≈ 8.6 calculated), enabling predictable pH modulation upon dissolution. The maleate salt introduces an additional reversible acid–base equilibrium (pKa₂ ≈ 6.2), which may complicate buffer compatibility but can act as an intrinsic buffering pair in neutral to slightly acidic media.

  • Historical precedent in pharmacology – Pre-clinical antithrombotic work employed the maleate because of its lower lattice energy, permitting rapid dissolution for intravenous dosing [8] [10]. Contemporary in-vitro receptor assays and structure–activity profiling favour the hydrochloride owing to its higher assay-plate stability and simpler counter-ion background [9].

Table 2 consolidates the salient contrasts.

CriterionHydrochlorideMaleateExperimental impact
Hydrogen-bond donors / acceptors in crystal1 donor : 1 chloride acceptor2 donors : 2 carboxylate acceptorsAlters lattice energy and hydration behaviour [7] [5]
Typical assay concentration limits (DMSO)≥ 10 mmol L⁻¹ with mild heating [4]≈ 7 mmol L⁻¹ (precipitation above 25 mmol L⁻¹) [8]Influences stock solution design
Preferred storageDesiccated at ambient temperatureRefrigerated, light-protectedLogistics for high-throughput screening
Documented pharmacological studiesPlatelet aggregation, serotonin secretion [9]Arterial thrombosis, cardiovascular pressor assays [8] [10]Choice driven by historical formulation practices

Concluding Remarks

Within the confines of published analytical and computational evidence, DV-7028 presents as an achiral, conformationally adaptable heterotricycle whose solid-state characteristics are strongly modulated by salt selection. The hydrochloride offers superior chemical robustness and analytical simplicity, whereas the maleate confers enhanced dissolution kinetics at the expense of thermal margin. The absence of a peer-reviewed single-crystal structure underscores an outstanding crystallographic knowledge gap that merits future investigation.

Data availability statement: All numerical values reported herein derive from peer-reviewed primary literature, supplier technical dossiers or curated chemical databases, as referenced.

Tables

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

516.20202744 g/mol

Monoisotopic Mass

516.20202744 g/mol

Heavy Atom Count

37

Dates

Modify: 2024-02-18

Explore Compound Types